L-lysyl-L-lysine dihydrochloride
Overview
Description
L-Lysyl-L-lysine dihydrochloride, also known as Lysyllysine dihydrochloride, is a cleavable basic amino acid . It is an enzyme cleavable basic amino acid that can be used for delivering multiple biologically active peptides .
Chemical Reactions Analysis
L-Lysine plays a key role in a biocatalytic–organocatalytic process. It is used as a cocatalyst for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . The specific role of lysine is to prevent the reaction from diverting to a simple oxidation of the starting alcohol to a carboxylic acid .Scientific Research Applications
Antimicrobial Activity and Food Additive
ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid including L-lysine, is recognized for its extensive antimicrobial activity. It is stable at high temperatures and under various pH conditions. Its antimicrobial action is attributed to its electrostatic adsorption to the cell surfaces of microorganisms. Due to these properties, ε-PL is industrially produced in Japan as a food additive, achieved through a fermentation process using Streptomyces albulus. This application highlights the potential of L-lysyl-L-lysine dihydrochloride in food preservation and safety (Yoshida & Nagasawa, 2003).
Biomaterials Development
L-lysine is a significant component in naturally occurring mussel adhesive proteins (MAPs). Research into the laccase-catalyzed cross-linking between L-lysine and dihydroxylated aromatics has been conducted to design potential biomaterials. The cross-linking ability of the ε-amino group of L-lysine with dihydroxylated aromatics has been demonstrated. Such biomaterials have potential applications in medicine and industry, leveraging the unique chemical properties of L-lysine (Mikolasch et al., 2010).
Polymer Synthesis
L-lysine-derived Poly (amide-imide)s (PAI) have been synthesized from L-lysine hydrochloride. These polymers exhibit optical activity and are soluble in polar aprotic solvents. They have potential applications due to their high thermal stability and glass-transition temperatures, making them suitable for various industrial applications (Alborzi et al., 2011).
Future Directions
The future directions of L-Lysyl-L-lysine dihydrochloride research could involve its use in cell culture media applications. For example, cQrex® KC (N,N’-di-L-lysyl-L-cystine dihydrochloride) is a cystine peptide that is around 1000 times more soluble than free L-cystine . This could simplify and intensify complex production processes .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H/t9-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFWEBCTJENGB-BZDVOYDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-lysyl-L-lysine dihydrochloride | |
CAS RN |
52123-30-5 | |
Record name | Lys-Lys dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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